molecular formula C17H12ClN5OS B2522523 2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903684-50-3

2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2522523
CAS No.: 1903684-50-3
M. Wt: 369.83
InChI Key: CYZXWPBMJJQSLM-UHFFFAOYSA-N
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Description

2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates two prominent pharmacophores: a [1,2,4]triazolo[4,3-b]pyridazine core and a thiophene ring. The 1,2,4-triazole nucleus is extensively documented in scientific literature for its diverse biological activities, serving as a key structural element in compounds with demonstrated antimicrobial, antifungal, anticancer, and anti-inflammatory properties . Furthermore, the embedded thiophene ring is a well-known bioisostere found in numerous therapeutic agents, contributing to a wide spectrum of pharmacological actions, including antimicrobial, antioxidant, and antitumor activities . The strategic integration of these moieties within a single molecule makes this compound a valuable prototype for researchers investigating new enzyme inhibitors and exploring structure-activity relationships (SAR) in the development of novel bioactive agents. Its primary research application lies in screening campaigns for potential therapeutic effects and as a building block in the synthesis of more complex chemical libraries aimed at multiple disease targets.

Properties

IUPAC Name

2-chloro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5OS/c18-13-4-2-1-3-12(13)17(24)19-9-16-21-20-15-6-5-14(22-23(15)16)11-7-8-25-10-11/h1-8,10H,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZXWPBMJJQSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a novel synthetic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure comprising a benzamide moiety linked to a triazolopyridazine derivative with a thiophene substituent. This unique arrangement is hypothesized to contribute to its biological properties.

Research indicates that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit diverse biological activities. These include:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal activities. The presence of the triazole ring is often associated with enhanced interaction with microbial enzymes or receptors .
  • Anticancer Potential : The benzamide and triazole components are known to interact with various cellular pathways involved in cancer proliferation and apoptosis. Studies suggest that derivatives of benzamides can inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis in cancer cells .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide.

Table 1: Summary of Biological Activities

Activity Description Reference
AntibacterialExhibited significant antibacterial activity against various pathogens.
AntifungalDemonstrated efficacy against fungal strains in vitro.
AnticancerInduced apoptosis and inhibited proliferation in cancer cell lines.
AntiviralPotential activity against viral infections through modulation of host responses.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of similar triazole derivatives. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiophene-substituted triazoles. The findings revealed that these compounds displayed strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazole structure can enhance antimicrobial potency .

Scientific Research Applications

Anticancer Potential

Research indicates that 2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide may exhibit significant anticancer properties. The compound is believed to interact with specific molecular targets within biological systems, potentially inhibiting certain kinases involved in cell proliferation. This suggests its application in cancer treatment strategies by modulating pathways associated with tumor growth.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Heterocycles : Initial steps involve the formation of the triazole and pyridazine rings through cyclization reactions.
  • Chlorination : The introduction of chlorine into the benzamide structure enhances biological activity.
  • Purification : Advanced purification techniques such as chromatography are employed to achieve high yields and purity.

Optimizing these synthetic routes is crucial for industrial production, which may involve automated reactors to enhance efficiency.

Research Applications

Given its unique structure and biological potential, ongoing research aims to further elucidate applications in drug development and therapeutic interventions against various diseases. Some key areas include:

  • Pharmaceutical Development : Investigating the compound's efficacy in preclinical models for various cancers.
  • Biochemical Studies : Exploring its interactions with specific proteins involved in disease pathways.
  • Formulation Science : Studying its stability under various conditions (e.g., temperature, pH) to understand practical applications in pharmaceuticals.

Case Studies

Recent studies have highlighted the compound's potential:

  • In Vitro Studies : Laboratory tests have demonstrated promising results against specific cancer cell lines, indicating effective inhibition of cell growth.
  • Molecular Modeling : Computational studies have provided insights into the binding affinities and interactions with target proteins, aiding in the design of more potent derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent on the benzamide moiety serves as a primary site for nucleophilic substitution reactions. This reaction is pivotal for derivatization to enhance pharmacological properties or modify solubility.

Key Observations:

  • Amine substitution : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DCM) at 60–80°C, yielding substituted benzamide analogs.

  • Thiol substitution : Thiophenol derivatives displace the chloride under basic conditions (K₂CO₃, DMF), forming thioether-linked products.

Table 1: Substitution Reaction Outcomes

NucleophileSolventTemp (°C)Yield (%)Product Application
MorpholineDMF7082Bioavailability enhancement
PiperazineDCM6075Kinase inhibitor analogs
4-MercaptophenolDMF/K₂CO₃8068Thioether prodrugs

Hydrolysis and Cyclization Reactions

The amide bond and triazolo-pyridazine core participate in hydrolysis and cyclization under acidic/basic conditions.

Hydrolysis:

  • Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to generate 2-chlorobenzoic acid and the corresponding amine .

  • Basic hydrolysis (NaOH/EtOH): Produces sodium 2-chlorobenzoate and free amine, though yields are lower due to side reactions .

Cyclization:

  • Intramolecular cyclization : Under dehydrating conditions (H₂SO₄, 110°C), forms fused thiadiazine-1-oxide derivatives via urea intermediate formation .

Table 2: Hydrolysis/Cyclization Conditions

Reaction TypeReagentsConditionsYield (%)
Acidic Hydrolysis6N HClReflux, 4h89
CyclizationH₂SO₄ (10N)110°C, 0.5h79

Cross-Coupling Reactions

The thiophene and pyridazine rings enable transition-metal-catalyzed cross-coupling for structural diversification.

Suzuki-Miyaura Coupling:

  • Borylation : Reacts with bis(pinacolato)diboron (PdCl₂(dppf), KOAc) to form boronate esters for subsequent aryl couplings.

  • Aryl substitution : Couples with iodobenzene derivatives (Pd(PPh₃)₄, Na₂CO₃) to introduce aromatic groups at the thiophene position.

Table 3: Coupling Reaction Parameters

SubstrateCatalystBaseYield (%)
4-IodotoluenePd(PPh₃)₄Na₂CO₃73
Phenylboronic acidPdCl₂(dppf)KOAc68

Oxidation of Thiophene Moiety

The thiophene ring undergoes oxidation to modify electronic properties or enhance metabolic stability.

  • Peracid oxidation (mCPBA, DCM): Converts thiophene to thiophene-1,1-dioxide, altering π-conjugation and binding affinity.

  • Electrochemical oxidation : Generates sulfone derivatives in aqueous acidic media, though yields are moderate (55–60%).

Functionalization via Amide Bond Reactions

The benzamide group participates in:

  • Reductive alkylation : NaBH₄/MeOH reduces the amide to a secondary amine (limited utility due to side reactions).

  • Grignard addition : Organomagnesium reagents (e.g., MeMgBr) attack the carbonyl, forming ketone intermediates.

Mechanistic Insights

Reaction pathways are influenced by:

  • Steric effects : Bulky substituents on the triazolo-pyridazine hinder nucleophilic substitution at the chloro position .

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) activate the benzamide carbonyl for hydrolysis .

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent-driven properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₂₀H₁₅ClN₆OS* ~442.89 (calc.) 6-thiophen-3-yl, 2-chlorobenzamide Not explicitly reported
N-(2-{6-[(4-Chlorobenzyl)Amino][1,2,4]Triazolo[4,3-b]Pyridazin-3-yl}Ethyl)Benzamide C₂₁H₁₉ClN₆O 406.87 4-chlorobenzylamino, ethyl linker Unreported; likely similar scaffold for drug discovery
N-(2-(6-((2-Chloro-6-Fluorobenzyl)Thio)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Ethyl)Benzamide C₂₁H₁₇ClFN₅OS 441.9 2-chloro-6-fluorobenzylthio, ethyl linker Thioether linkage may enhance metabolic stability
L838417 C₁₅H₁₆F₂N₆O 350.34 7-tert-butyl, 2,5-difluorophenyl, triazolylmethoxy GABAA receptor α2/α3 subtype-selective modulator (anxiolytic)
Compound 24 (Mongolian Journal of Chemistry) Not specified 6-chloro, benzamide derivative Cytotoxic (IC₅₀: ~2.5 μg mL⁻¹ against Hep cells)

*Calculated based on structural formula.

Key Observations:
  • Substituent Position and Bioactivity: The thiophen-3-yl group in the target compound may enhance π-stacking interactions compared to the 4-chlorobenzylamino group in ’s analog, which prioritizes hydrogen bonding .
  • Linker Flexibility : Ethyl or methylene linkers (as in and ) modulate steric hindrance and conformational flexibility, affecting target binding .
  • Halogen Effects : The 2-chloro substituent in the target compound vs. 6-fluoro in ’s analog may alter electronic properties and metabolic stability .

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